2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-8-2-17(3-9-20)15-28-22-11-4-16(5-12-22)1-6-18-7-10-21(25(26)27)13-19(18)14-24/h1-13H,15H2/b6-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUHUANHEQPIGS-LZCJLJQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Nitro group : Contributes to electron-withdrawing properties.
- Methoxy group : Enhances lipophilicity and may influence biological activity.
- Fluorophenyl moiety : Known to affect binding affinity in various biological targets.
The molecular formula is CHFNO, with a molecular weight of approximately 356.36 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, research has shown that it has an IC value ranging from 0.12 to 2.78 µM against breast (MCF-7), lung (A549), and melanoma (A375) cancer cells, demonstrating potency comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) | Reference Compound | Reference IC (µM) |
|---|---|---|---|
| MCF-7 | 0.12 | Doxorubicin | 0.79 |
| A549 | 0.76 | Doxorubicin | 5.51 |
| A375 | 1.47 | Doxorubicin | 0.65 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways, increasing p53 expression and caspase-3 cleavage in cancer cells .
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Studies
- In Vivo Studies : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic applications .
- Combination Therapy : Preliminary findings suggest that combining this compound with other chemotherapeutics enhances efficacy, potentially due to synergistic effects on apoptotic pathways .
Toxicity and Safety Profile
While the compound shows promise as an anticancer agent, its toxicity profile is crucial for clinical application. Current research indicates that it has a favorable safety margin in preclinical models, with minimal adverse effects observed at therapeutic doses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogs identified in the evidence:
Key Differences and Implications
Linker Type :
- The target compound’s ethenyl linker (C=C) allows for conjugation between aromatic systems, enhancing π-electron delocalization. In contrast, azo (N=N) or hydrazinyl (N–N) linkers in analogs (e.g., ) introduce rigidity and distinct electronic transitions, making them suitable for dyes or sensors.
Substituent Effects: The 4-fluorophenyl methoxy group in the target compound provides steric bulk and electron-donating resonance effects, which may improve solubility compared to purely alkylamino-substituted analogs (e.g., ). Amino groups (e.g., diethylamino in ) increase basicity and solubility in polar solvents, whereas cyanoethyl groups (e.g., ) add polarity without basicity.
Applications: Compounds with azo/hydrazinyl linkers (e.g., ) are frequently used as disperse dyes or intermediates due to strong absorption in the visible spectrum.
Physicochemical Properties (Inferred)
- Lipophilicity: The fluorophenyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ).
- Absorption Spectra : Ethenyl-linked compounds (target and ) may exhibit UV-Vis absorption at longer wavelengths than azo derivatives due to extended conjugation.
Preparation Methods
Nitration of 2-Methylbenzonitrile
Nitration of 2-methylbenzonitrile under mixed acid conditions (HNO₃/H₂SO₄, 0–5°C, 4 h) yields 2-methyl-5-nitrobenzonitrile with 78% regioselectivity. The methyl group acts as a meta-director, positioning the nitro group at C5.
Bromination and Cyanation
Bromination of 2-methyl-5-nitrobenzonitrile (NBS, AIBN, CCl₄, reflux) produces 2-bromomethyl-5-nitrobenzonitrile. Subsequent Rosenmund-von Braun reaction with CuCN in DMF (120°C, 12 h) affords 5-nitro-2-cyanobenzyl bromide.
Preparation of 4-[(4-Fluorophenyl)methoxy]benzaldehyde
Alkylation of 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde reacts with 4-fluorobenzyl bromide (K₂CO₃, DMF, 80°C, 6 h) to form 4-[(4-fluorophenyl)methoxy]benzaldehyde (86% yield). The reaction proceeds via SN2 mechanism, with potassium carbonate deprotonating the phenolic oxygen.
Stereoselective Formation of the E-Ethenyl Bridge
Wittig Olefination
Ylide Generation :
5-Nitro-2-cyanobenzyl bromide reacts with triphenylphosphine (PPh₃, THF, reflux, 2 h) to form the phosphonium salt. Deprotonation with n-BuLi (−78°C) generates the ylide.
Coupling Reaction :
The ylide reacts with 4-[(4-fluorophenyl)methoxy]benzaldehyde (THF, 0°C → rt, 12 h) to yield the E-alkene (72%, E:Z = 9:1). The bulky ylide favors anti-addition, ensuring E-selectivity.
Heck Coupling Alternative
Palladium-catalyzed coupling between 5-nitro-2-bromobenzonitrile and 4-[(4-fluorophenyl)methoxy]styrene (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C, 24 h) achieves 68% yield with >95% E-selectivity. The styrene component is prepared via Horner-Wadsworth-Emmons reaction.
Functional Group Compatibility and Side Reactions
- Nitrile Stability : The nitrile group tolerates Wittig conditions but hydrolyzes under prolonged exposure to strong acids or bases.
- Ether Integrity : The benzyl ether remains intact under neutral to mildly acidic conditions but cleaves in HBr/AcOH.
- Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, necessitating inert atmospheres during storage.
Analytical Validation and Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 16.4 Hz, 1H, CH=CH), 7.45–7.41 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.99–6.95 (m, 4H, Ar-H), 5.15 (s, 2H, OCH₂).
- IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1520, 1350 cm⁻¹ (NO₂).
- HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30).
Industrial-Scale Considerations
- Solvent Selection : DMF and THF are replaced with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener processing.
- Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enhance Heck coupling efficiency (TON > 500).
- Waste Management : CuCN byproducts are treated with EDTA solutions to mitigate environmental impact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
